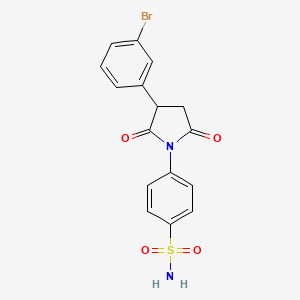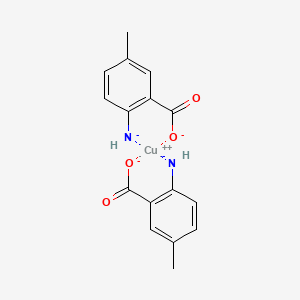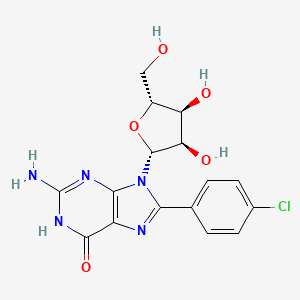![molecular formula C8H5N3O2 B12894141 Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione CAS No. 65325-63-5](/img/structure/B12894141.png)
Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione is a heterocyclic compound that features a fused ring system combining imidazole and indazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts such as nickel, which facilitates the cyclization process through addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nickel, palladium, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler heterocyclic compound with a single imidazole ring.
Indazole: Another heterocyclic compound with a fused benzene and pyrazole ring system.
Imidazo[1,2-a]pyrazine: A compound with a similar fused ring system but different ring fusion pattern.
Uniqueness
Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione is unique due to its specific ring fusion pattern and the presence of both imidazole and indazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
65325-63-5 |
|---|---|
Molekularformel |
C8H5N3O2 |
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
2,4,5-triazatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene-3,6-dione |
InChI |
InChI=1S/C8H5N3O2/c12-7-4-2-1-3-5-6(4)11(10-7)8(13)9-5/h1-3H,(H,9,13)(H,10,12) |
InChI-Schlüssel |
RSDGVYIAHKQQMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)NC(=O)N3NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


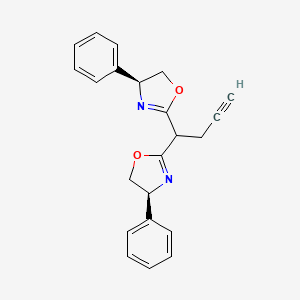
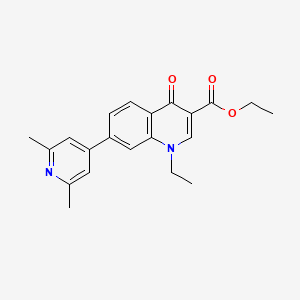
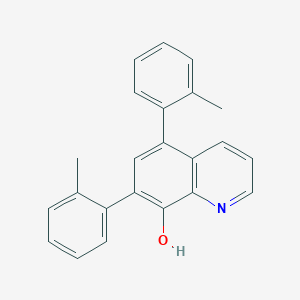

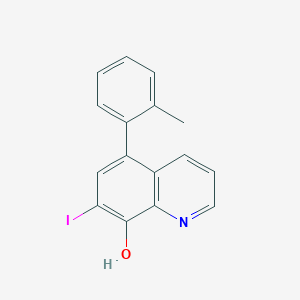
![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)


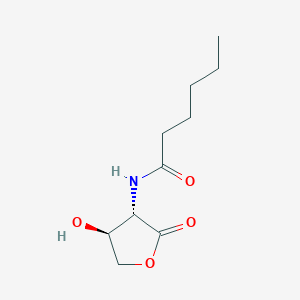

![Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole](/img/structure/B12894111.png)
